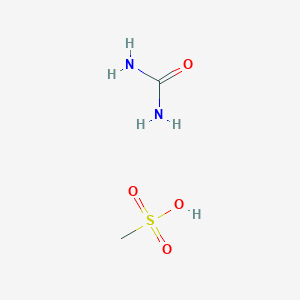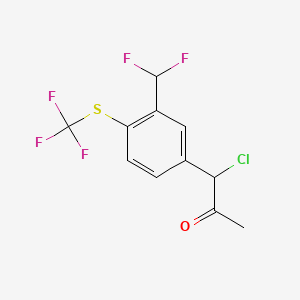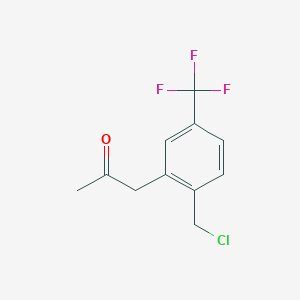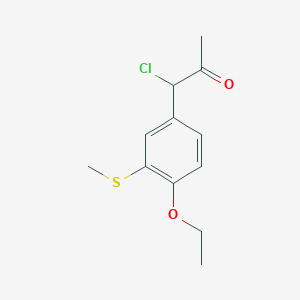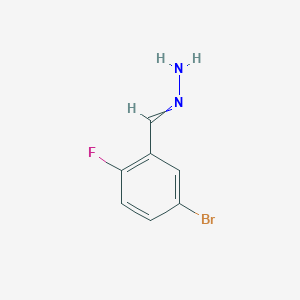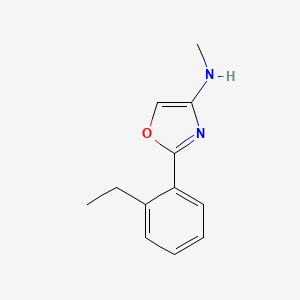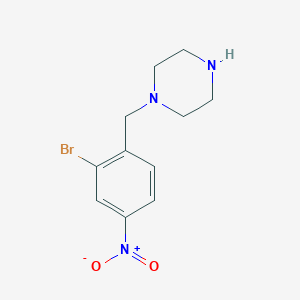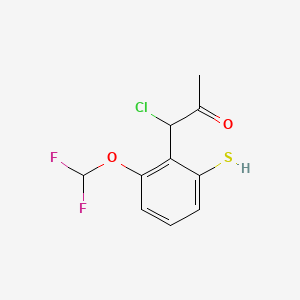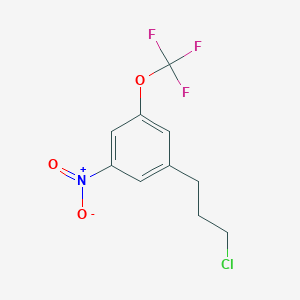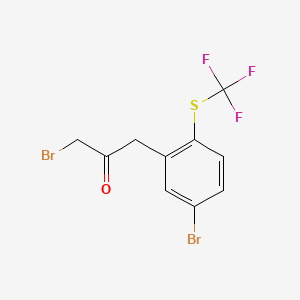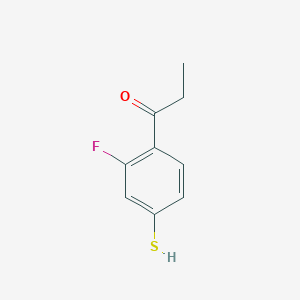
(R)-tert-butyl (2-oxoazetidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-butyl (2-oxoazetidin-3-yl)carbamate is a compound that belongs to the class of β-lactam carbamates. It is known for its potential use as an inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of bioactive lipids that regulate inflammation and pain . This compound has garnered interest in medicinal chemistry due to its anti-inflammatory properties and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (2-oxoazetidin-3-yl)carbamate typically involves the following steps :
Starting Material: The synthesis begins with the preparation of benzyl ®-(2-oxoazetidin-3-yl)carbamate.
Hydrogenation: The benzyl group is removed via hydrogenation using palladium on carbon as a catalyst in the presence of ethanol and cyclohexadiene.
Protection: The resulting ®-(2-oxoazetidin-3-yl)carbamate is then protected with a tert-butyl group to yield ®-tert-butyl (2-oxoazetidin-3-yl)carbamate.
Industrial Production Methods
While specific industrial production methods for ®-tert-butyl (2-oxoazetidin-3-yl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-butyl (2-oxoazetidin-3-yl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ®-(2-oxoazetidin-3-yl)carbamate.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Hydrolysis: ®-(2-oxoazetidin-3-yl)carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
®-tert-butyl (2-oxoazetidin-3-yl)carbamate has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating enzyme activity, particularly NAAA.
Medicine: Explored for its anti-inflammatory properties and potential as a therapeutic agent for pain and inflammation.
Industry: Potential use in the development of pharmaceuticals and chemical probes.
Mécanisme D'action
The compound exerts its effects by inhibiting N-acylethanolamine acid amidase (NAAA). NAAA is a cysteine hydrolase that degrades bioactive lipids such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), which are involved in regulating inflammation and pain . By inhibiting NAAA, ®-tert-butyl (2-oxoazetidin-3-yl)carbamate increases the levels of these bioactive lipids, thereby exerting anti-inflammatory and analgesic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate: Another potent NAAA inhibitor with similar anti-inflammatory properties.
Benzyl ®-(2-oxoazetidin-3-yl)carbamate: A precursor in the synthesis of ®-tert-butyl (2-oxoazetidin-3-yl)carbamate.
Uniqueness
®-tert-butyl (2-oxoazetidin-3-yl)carbamate is unique due to its specific structural features that confer high selectivity and potency as an NAAA inhibitor. Its tert-butyl group provides steric hindrance, enhancing its stability and bioavailability compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H14N2O3 |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
tert-butyl N-[(3R)-2-oxoazetidin-3-yl]carbamate |
InChI |
InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-5-4-9-6(5)11/h5H,4H2,1-3H3,(H,9,11)(H,10,12)/t5-/m1/s1 |
Clé InChI |
NJMSEXDHKYVLKY-RXMQYKEDSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CNC1=O |
SMILES canonique |
CC(C)(C)OC(=O)NC1CNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


